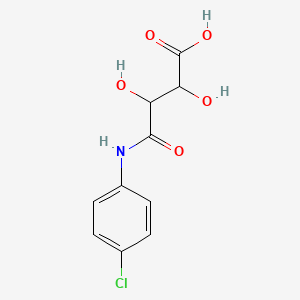

4-(4-Chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid

Description

4-(4-Chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid (CAS 46834-56-4; molecular formula C₁₀H₁₀ClNO₅; molecular weight 259.64 g/mol) is a chiral compound characterized by a 4-oxobutanoic acid backbone substituted with a 4-chloroanilino group and hydroxyl groups at positions 2 and 2. It is also known as (-)-4-chlorotartranilic acid and exhibits stereospecificity due to its (2S,3S) configuration . This compound is utilized in crystallography and biochemical research, particularly in studies involving hydrogen bonding and molecular interactions .

Properties

IUPAC Name |

4-(4-chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBJYGCSAOHRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation of Dihydroxybutanoic Acid Derivatives with 4-Chloroaniline

- Starting Material: A protected or activated form of butanoic acid bearing hydroxyl groups at positions 2 and 3.

- Reagent: 4-Chloroaniline.

- Reaction Conditions: Typically involves coupling agents such as carbodiimides (e.g., N,N'-Dicyclohexylcarbodiimide, DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

- Outcome: Formation of an amide bond between the carboxylic acid group and the amino group of 4-chloroaniline, yielding the target compound.

Dihydroxybutanoic acid derivative + 4-chloroaniline

--(coupling agents, solvent, temperature)-->

4-(4-Chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid

- Protecting groups may be employed on hydroxyl groups to prevent side reactions.

- The reaction is performed under anhydrous conditions to prevent hydrolysis of coupling reagents.

Direct Amidation Using Activated Carboxylic Acid Derivatives

Alternatively, activation of the carboxylic acid as an acid chloride or an anhydride can facilitate direct amidation:

- Preparation of Acid Chloride: Reacting dihydroxybutanoic acid with thionyl chloride or oxalyl chloride.

- Reaction with 4-Chloroaniline: The acid chloride reacts with 4-chloroaniline in the presence of a base such as pyridine or triethylamine.

Dihydroxybutanoic acid + SOCl2

--(heat)-->

Acid chloride intermediate

Acid chloride + 4-chloroaniline

--(base, solvent)-->

this compound

Enzymatic or Biocatalytic Methods

While less common, enzymatic amidation using amidotransferases or biocatalysts offers a greener alternative, especially for stereoselective synthesis. However, specific protocols for this compound are limited in literature.

Stereochemical Considerations and Reaction Optimization

Given the chiral centers at positions 2 and 3, stereoselectivity is crucial. Stereochemically pure starting materials or chiral catalysts are employed to ensure the desired stereoisomer is obtained. Reaction parameters such as temperature, solvent, and reagent stoichiometry are optimized to maximize yield and stereochemical purity.

Data Summary in Tabular Form

| Method | Starting Materials | Reagents & Conditions | Key Features | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidation with coupling agents | Dihydroxybutanoic acid derivatives + 4-chloroaniline | DCC/EDC, DMAP, anhydrous solvent, room temperature | Mild, high yield, stereoselective | High efficiency, adaptable | Requires protection/deprotection steps |

| Acid chloride route | Acid chloride + 4-chloroaniline | Thionyl chloride/oxalyl chloride, pyridine | Fast, high reactivity | Good yields | Handling of corrosive reagents |

| Enzymatic synthesis | Biocatalysts | Specific enzymes under mild conditions | Environmentally friendly | Stereoselective | Limited scalability, availability |

Critical Observations and Research Findings

- The choice of method depends on desired stereochemistry, yield, and scalability.

- Protecting groups on hydroxyl groups are often necessary to prevent side reactions during amidation.

- The use of coupling agents like DCC or EDC is standard for amide bond formation, with reaction conditions optimized for maximum stereochemical retention.

- Activation of the carboxylic acid as an acid chloride offers a more rapid route but involves handling hazardous reagents.

- Recent advances suggest potential in biocatalytic approaches for greener synthesis, though these are still under development.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The dihydroxy groups can be oxidized to form diketones.

Reduction: The oxo group can be reduced to form hydroxyl groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones, while reduction of the oxo group can produce hydroxyl derivatives.

Scientific Research Applications

4-(4-Chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid is an organic compound with a molecular weight of approximately 259.64 g/mol. It features a butanoic acid backbone substituted with a 4-chloroaniline moiety and two hydroxyl groups at the 2 and 3 positions of the butanoic acid chain. The compound is known for its potential biological activities and applications in medicinal chemistry. Research suggests that compounds similar to this compound may exhibit significant biological activities.

Potential Applications

The potential applications of this compound are varied. Interaction studies have shown that this compound can engage in various interactions with biomolecules.

Antimicrobial Properties

Some derivatives of this compound demonstrate effectiveness against various bacterial strains.

Similar Compounds

Several compounds share structural similarities with this compound. Examples include:

- 2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid

- 2,3-Dihydroxy-4-(4-nitroanilino)-4-oxobutanoic acid

- 2,3-Dihydroxy-4-(4-methoxyanilino)-4-oxobutanoic acid

- 4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid

Other names

Mechanism of Action

The mechanism of action of (2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Halogen Effects : Replacing the chloro group with iodine (as in ) increases molecular weight (331.10 vs. 259.64) and alters crystal packing due to iodine’s larger atomic radius .

- Bioactivity: The quinoline derivative (6c) exhibits potent cytotoxicity (IC₅₀ = 3.42 µM against MCF-7 cells), suggesting the 4-chloroanilino group enhances interactions with cellular targets .

- Hydrogen Bonding : The pyrrole derivative () forms inversion dimers via N–H···O bonds, similar to the target compound’s dihydroxy-mediated interactions, but with distinct dihedral angles (74.87° vs. planar arrangements in the target) .

- Electronic Modifications : Methoxy and trifluoro groups () alter electron density and solubility, impacting applications in drug design and materials science .

Physical and Chemical Properties

- Crystallography: The iodo analog () crystallizes in a monoclinic system (space group P2₁/c) with a β angle of 97.071°, whereas the target compound’s dihydroxy groups favor hydrogen-bonded networks .

- Thermal Stability : Melting points vary significantly; the iodo derivative melts at 447–445 K, while the target compound’s stability is attributed to intramolecular hydrogen bonding .

Biological Activity

4-(4-Chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid, also known by its IUPAC name (2S,3S)-4-((4-chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid, is an organic compound with the molecular formula C10H10ClNO5 and a molecular weight of approximately 259.64 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antiviral properties.

Chemical Structure and Properties

The compound features a butanoic acid backbone with a 4-chloroaniline moiety and hydroxyl groups at the 2 and 3 positions. Its structure can be represented as follows:

The presence of the chloro group and hydroxyl functionalities contributes to its reactivity and biological interactions.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. For example, a study reported a minimum inhibitory concentration (MIC) of around 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial efficacy .

Antiviral Activity

Preliminary investigations into the antiviral properties of this compound have shown potential against HIV-1. The mechanism appears to involve inhibition of the integrase enzyme, crucial for viral replication. However, further studies are needed to quantify its effectiveness and determine the precise IC50 values for integrase inhibition .

The biological activity of this compound is believed to stem from its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in bacterial metabolism and viral replication.

- Cell Membrane Disruption : Its structural properties allow it to integrate into bacterial membranes, leading to cell lysis.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial properties of several derivatives of this compound. The results indicated that modifications to the aniline moiety could enhance antibacterial activity. The study concluded that derivatives with additional halogen substitutions exhibited improved MIC values against resistant strains .

Research on Antiviral Activity

In another investigation focused on antiviral efficacy, researchers synthesized various analogs of this compound and assessed their ability to inhibit HIV replication in vitro. While some derivatives showed promising results with IC50 values below 100 µM, others failed to demonstrate significant activity. This highlights the importance of structural optimization for enhancing antiviral properties .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Antibacterial Activity (MIC µg/mL) | Antiviral Activity (IC50 µM) |

|---|---|---|---|

| This compound | 46834-56-4 | 50 | <100 |

| N-(4-Chlorophenyl)cyclohexanecarboxamide | 142810-49-9 | 40 | Not tested |

| N,N'-(2-Chloro-1,4-phenylene)diacetamide | 50610-32-7 | 60 | Not tested |

Q & A

Basic: What are the key considerations for synthesizing 4-(4-Chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid with stereochemical control?

Methodological Answer:

The synthesis involves condensation of 4-chloroaniline with a chiral precursor derived from tartaric acid to retain the (2S,3S) configuration. Key steps include:

- Chiral Resolution : Use of enantiopure tartaric acid derivatives to ensure stereochemical fidelity.

- Protection/Deprotection : Temporary protection of hydroxyl groups (e.g., using acetyl or benzyl groups) to prevent side reactions during amide bond formation.

- Reaction Conditions : Acid-catalyzed coupling at 60–80°C in anhydrous solvents (e.g., DMF or THF) to optimize yield .

| Parameter | Value/Technique |

|---|---|

| Starting Material | (2S,3S)-Tartaric acid derivative |

| Coupling Agent | DCC (Dicyclohexylcarbodiimide) |

| Yield | ~75–85% (reported for analogs) |

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:

A multi-technique approach is essential:

- X-ray Crystallography : Determines absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding). For analogs, triclinic crystal systems with P1 space groups are common, with unit cell parameters:

- Spectroscopy :

Basic: How do functional groups (chloroanilino, dihydroxy, oxo) influence reactivity?

Methodological Answer:

- 4-Chloroanilino Group : Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions. The chloro substituent stabilizes intermediates via resonance .

- Dihydroxy Moiety : Participates in intramolecular hydrogen bonding, affecting solubility and crystallization. Chelation with metal ions (e.g., Ce) is observed in related compounds for nonlinear optical (NLO) applications .

- Oxobutanoic Acid : Acts as a bioisostere for carboxylate-containing drugs, enabling studies in enzyme inhibition .

Advanced: How can crystallographic data resolve structure-property relationships?

Methodological Answer:

- Hydrogen Bonding Networks : In analogs, N–H···O and C–H···O interactions form inversion dimers (R(6) motifs), stabilizing the crystal lattice.

- Packing Effects : Dihedral angles between aromatic rings (e.g., 74.87° and 29.09°) influence π-π stacking absence, critical for NLO material design .

| Crystallographic Feature | Impact on Properties |

|---|---|

| Intermolecular H-bonds | Enhances thermal stability |

| Lack of π-π interactions | Reduces optical anisotropy |

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

- Reaction Centers : Six reactive sites (e.g., -NH, C=O, -COOH) complicate chromatographic separation.

- HPLC Optimization : Use a C18 column with mobile phase: 0.1% TFA in water/acetonitrile (70:30), UV detection at 254 nm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms exact mass (259.64 g/mol) and isotopic patterns for Cl-containing fragments .

Advanced: How is this compound applied in material science?

Methodological Answer:

- Nonlinear Optics (NLO) : Doping with Ce enhances second harmonic generation (SHG) efficiency. The crystal’s wide transparency range (300–1100 nm) suits laser frequency doubling .

- Metal Chelation : The dihydroxy-oxo moiety binds transition metals (e.g., Cu), studied for catalytic applications .

| Property | Application |

|---|---|

| SHG Efficiency | 1.5× KDP (Potassium Dihydrogen Phosphate) |

| Thermal Stability | Decomposition >250°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.